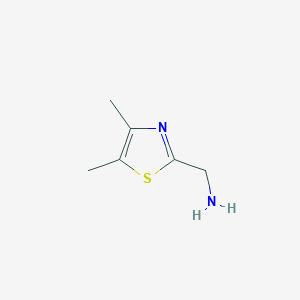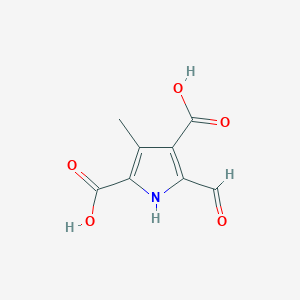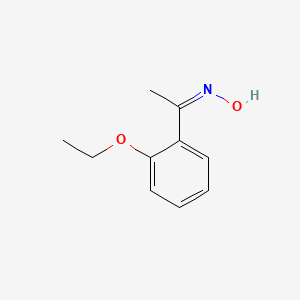
4-Propylpyridine-2-carboxylic acid
Descripción general
Descripción
4-Propylpyridine-2-carboxylic acid (4-PPCA) is a non-steroidal anti-inflammatory drug (NSAID) with a wide range of applications in the laboratory and clinical setting. It is a white crystalline solid with a molecular weight of 183.2 g/mol and a melting point of 109-111°C. 4-PPCA is synthesized from propylpyridine and acetic anhydride, and it is used as a model compound to study the mechanism of action of other NSAIDs. 4-PPCA is also used to study the biochemical and physiological effects of NSAIDs on human cells.
Aplicaciones Científicas De Investigación
Material Science and Biochemistry Applications
4-Propylpyridine-2-carboxylic acid has been identified as a useful component in material science and biochemistry. For instance, its related compound, 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, is known for its effectiveness as a β-turn and 310/α-helix inducer in peptides. It also serves as a robust electron spin resonance probe and fluorescence quencher, highlighting its versatility in scientific research (Toniolo, Crisma, & Formaggio, 1998).
Coordination Chemistry
The compound has significant implications in coordination chemistry. A specific derivative, 4,4'-bipyridine-2-carboxylic acid, has been synthesized and found to be crucial in forming metal-containing building blocks. These blocks are used in the assembly of mixed-metal framework materials, demonstrating the compound's role in developing new materials (Chen et al., 2006).
Photophysical Properties of Lanthanide Complexes
The ligand based on 4-propylpyridine-2-carboxylic acid has been used to develop new organic-soluble lanthanide complexes. The research focused on the synthesis of these complexes and studying their photophysical properties, which is crucial for understanding their potential applications in areas like lighting and display technologies (Krinochkin et al., 2019).
Electrochemical Applications
In electrochemistry, 4-propylpyridine has been used to create a new ionic liquid for the electrochemical deposition of aluminum. This demonstrates the compound's relevance in developing new electrochemical processes and materials (Fang et al., 2015).
Solid-Phase Organic Synthesis
The compound plays a role in solid-phase organic synthesis, particularly in the synthesis of acid anhydrides and amides. This application is pivotal in pharmaceuticals and chemical industries, where such reactions are fundamental (Fife & Zhang, 1986).
Catalytic Arylation and Functional Arenes
Its derivatives are used in catalytic arylation, playing a crucial role in organic synthesis, especially in the formation of functional arenes. This application is significant for developing new organic compounds with various industrial applications (Ferrer Flegeau et al., 2011).
Propiedades
IUPAC Name |
4-propylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-3-7-4-5-10-8(6-7)9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYMNDRGKIIVIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613386 | |
| Record name | 4-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Propylpyridine-2-carboxylic acid | |
CAS RN |
87999-87-9 | |
| Record name | 4-Propylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-Bromo-7-chloro-4-methylbenzo[d]thiazole](/img/structure/B1629459.png)

![6-bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629464.png)


![5-methyl-N-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]-2,3-dihydroindole-1-carboxamide](/img/structure/B1629470.png)

![5,8-Dimethyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1629472.png)
